

# GSK1904529A: A Technical Overview of Preclinical Research Findings

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Compound of Interest		
Compound Name:	GSK1904529A	
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#### Introduction

**GSK1904529A** is a potent and selective, orally active, small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-IR) and the closely related insulin receptor (IR).[1][2][3] Dysregulation of the IGF-IR signaling pathway is a key factor in the development and progression of numerous cancers, including prostate, colon, breast, pancreatic, ovarian, and sarcomas.[1][2][4] This document provides a comprehensive technical guide to the preclinical research findings for **GSK1904529A**, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways and experimental workflows.

#### **Core Mechanism of Action**

**GSK1904529A** is an ATP-competitive inhibitor of both IGF-IR and IR.[3][5] By binding to the kinase domain of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] The primary signaling pathways inhibited by **GSK1904529A** are the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK) pathways.[1] Inhibition of these pathways ultimately leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[1][2][5]

## **Quantitative Data Summary**



The following tables summarize the key quantitative data from preclinical studies of **GSK1904529A**.

Table 1: In Vitro Potency and Selectivity

Target	Assay Type	Value	Reference
IGF-IR	IC50	27 nM	[1][2][3][5][6]
IR	IC50	25 nM	[1][2][3][7][4][5][6]
IGF-IR	Ki	1.6 nM	[3][5]
IR	Ki	1.3 nM	[3][5]
Other Kinases (Akt1/2, Aurora A/B, B-Raf, CDK2, EGFR)	IC50	>100-fold selective for IGF-1R/InsR	[5]

Table 2: In Vitro Anti-proliferative Activity (IC50)

Cell Line	Cancer Type	IC50 (nM)	Reference
NIH-3T3/LISN	Fibrosarcoma	60	[5]
TC-71	Ewing's Sarcoma	35	[5]
SK-N-MC	Ewing's Sarcoma	43	[5]
SK-ES	Ewing's Sarcoma	61	[5]
RD-ES	Ewing's Sarcoma	62	[5]
NCI-H929	Multiple Myeloma	Data not quantified	[5]
MOLP-8	Multiple Myeloma	Data not quantified	[5]
LP-1	Multiple Myeloma	Data not quantified	[5]
KMS-12-BM	Multiple Myeloma	Data not quantified	[5]

Table 3: In Vivo Antitumor Efficacy

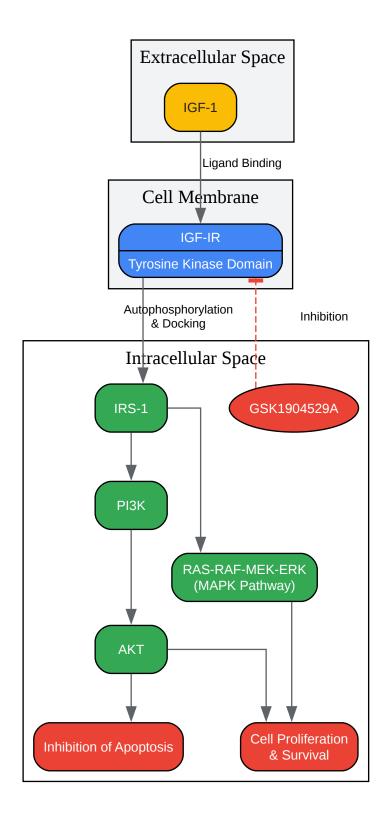


Xenograft Model	Dose and Schedule	Tumor Growth Inhibition	Reference
NIH-3T3/LISN	30 mg/kg, p.o., twice daily	98%	[5]
COLO 205	30 mg/kg, p.o., once daily	75%	[5]
HT29	30 mg/kg	Moderate	[5]
BxPC3	30 mg/kg	Moderate	[5]
U87MG (Glioma)	Not specified	Substantially reduced tumor volumes	[8]

# **Signaling Pathway Diagram**

The following diagram illustrates the IGF-IR signaling pathway and the point of inhibition by **GSK1904529A**.





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Caption: IGF-IR signaling pathway and GSK1904529A inhibition.



## **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

### **In Vitro Kinase Assay**

- Objective: To determine the IC50 of GSK1904529A against IGF-IR and IR.
- Enzymes: Baculovirus-expressed glutathione S-transferase (GST)-tagged proteins encoding the intracellular domains of IGF-IR (amino acids 957-1367) and IR (amino acids 979-1382) were utilized.[5]
- Enzyme Activation: Kinases were pre-incubated at a final concentration of 2.7 μM in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL bovine serum albumin, and 2 mM ATP.[5]
- Inhibitor Preparation: GSK1904529A was dissolved in DMSO to a stock concentration of 10 mmol/L and then serially diluted.[1][5] 100 nL of the diluted compound was dispensed into assay plates.[5]
- Assay Procedure: The specific kinase assay format (e.g., HTRF, ELISA) was not detailed in the provided results, but would typically involve the addition of the activated enzyme and a substrate to the wells containing the inhibitor, followed by a detection step to measure substrate phosphorylation.
- Data Analysis: IC50 values were calculated from the dose-response curves.

## **Cell Proliferation Assay**

- Objective: To assess the anti-proliferative effects of GSK1904529A on various cancer cell lines.
- Cell Lines: A panel of cell lines, including those from solid and hematologic malignancies, were used.[1][2]
- Treatment: Cells were treated with DMSO (vehicle control) or varying concentrations of GSK1904529A for a specified duration (e.g., 72 hours).[5]



- Assay: Cell viability was measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.[5]
- Data Analysis: IC50 values were determined from the resulting dose-response curves.

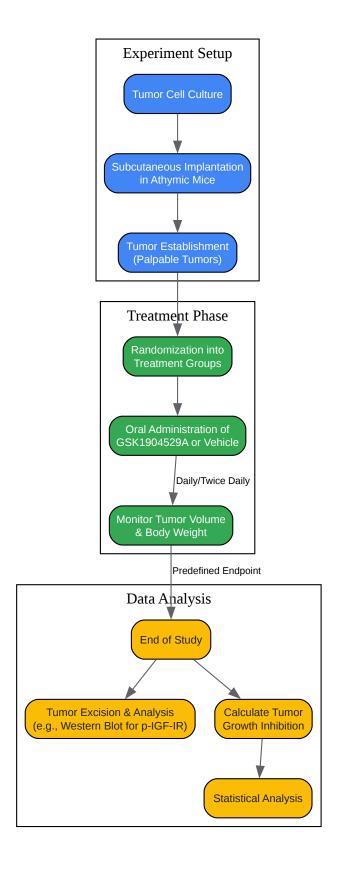
## In Vivo Tumor Xenograft Studies

- Objective: To evaluate the antitumor activity of GSK1904529A in a living organism.
- Animal Model: Female athymic nu/nu CD-1 mice were used.[1]
- Tumor Implantation: Human tumor cells (e.g., NIH-3T3/LISN, COLO 205, HT29, BxPC3, U87MG) were implanted subcutaneously into the flank of the mice.[5][8]
- Drug Formulation and Administration: For in vivo studies, GSK1904529A was formulated in 20% sulfobutylether-β-cyclodextrin (pH 3.5).[1][8] The compound was administered orally.[1]
  [2][5]
- Dosing Regimen: Dosing schedules varied, for example, 30 mg/kg once or twice daily.[5]
- Efficacy Endpoint: Tumor growth was monitored over time, and the percentage of tumor growth inhibition was calculated at the end of the study.
- Pharmacodynamic Assessments: Tumor tissue was collected to measure the phosphorylation status of IGF-IR to confirm target engagement in vivo.[1]

### **Experimental Workflow Diagram**

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of **GSK1904529A**.





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Caption: In vivo tumor xenograft experimental workflow.



#### Conclusion

The preclinical data for **GSK1904529A** demonstrate its potent and selective inhibition of the IGF-IR/IR signaling pathway. This activity translates to significant anti-proliferative effects in a range of cancer cell lines and robust antitumor efficacy in in vivo xenograft models.[1][2] Notably, significant antitumor activity was observed at well-tolerated doses with minimal impact on blood glucose levels, a potential concern for IR inhibitors.[1][2] These findings establish **GSK1904529A** as a promising therapeutic candidate for cancers dependent on the IGF-IR signaling pathway.[1][2] Further clinical investigation is warranted to determine its safety and efficacy in human patients.

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